6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one
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Overview
Description
6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic framework, which is known for its stability and rigidity, making it a valuable scaffold in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one typically involves multi-step organic reactions. One common method includes the alkylation of 2,2-difluoroethylamine with 2-chloro-5-(chloromethyl)pyridine in the presence of an inorganic base such as sodium hydroxide . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique optical or electronic properties.
Mechanism of Action
The mechanism by which 6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating the target’s function .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one stands out due to its spirocyclic structure, which provides enhanced stability and rigidity compared to other compounds. This unique feature makes it a valuable scaffold for designing new molecules with specific biological or material properties.
Properties
Molecular Formula |
C11H10ClN3O |
---|---|
Molecular Weight |
235.67 g/mol |
IUPAC Name |
6-(6-chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one |
InChI |
InChI=1S/C11H10ClN3O/c12-8-3-2-7(6-13-8)9-14-10(16)11(15-9)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15,16) |
InChI Key |
QPPKEEMKVOIBBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(=O)NC(=N2)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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